Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate
Description
Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate is a heterocyclic compound featuring a quinoline core substituted at position 4 with a 1,2,3-triazole ring bearing a 4-(trifluoromethyl)phenyl group. The quinoline scaffold is further functionalized with methyl ester groups at positions 2 and 2. This structure combines the aromatic rigidity of quinoline with the metabolic stability conferred by the trifluoromethyl group and the triazole’s capacity for hydrogen bonding. Such compounds are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by esterification .
Properties
IUPAC Name |
dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4/c1-32-20(30)18-17(14-5-3-4-6-15(14)26-19(18)21(31)33-2)16-11-29(28-27-16)13-9-7-12(8-10-13)22(23,24)25/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQADCKHNYFVKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C(=O)OC)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinoline and triazole derivatives, emphasizing substituent effects, synthetic routes, and analytical characterization.
Structural and Functional Group Comparisons
Key Observations:
Ester Groups: The target compound’s dimethyl esters at positions 2 and 3 contrast with diethyl esters in compound 5l and a single ethyl ester in the dichlorobenzyl derivative. Methyl esters may confer higher metabolic stability and lower lipophilicity compared to bulkier ethyl groups .
Triazole Substituents: The trifluoromethylphenyl group on the target’s triazole is distinct from dichlorobenzyl () or phenyl ().
Quinoline Functionalization: Unlike the 8-trifluoromethyl substitution in , the target compound lacks additional quinoline modifications, which may influence π-stacking interactions in biological targets.
Analytical Characterization
- NMR Spectroscopy: The target compound’s ¹H NMR would show distinct signals for methyl esters (~3.8–4.0 ppm) and deshielded aromatic protons due to the CF3 group. In , quinoline carbons appear at 127–178 ppm in ¹³C NMR, while the CF3 group in ’s compound causes downfield shifts .
- Mass Spectrometry: The target’s molecular ion ([M+H]+) is estimated at ~494 Da, compared to 477 Da for compound 5l .
Computational and Crystallographic Insights
- Structural Rigidity: The triazole-quinoline linkage in the target compound likely adopts a planar conformation, as seen in similar structures resolved via SHELX-refined crystallography (e.g., ) .
- Graph-Based Comparisons: Chemical graph theory () classifies the target as a polycyclic aromatic system with a triazole edge, distinguishing it from simpler quinoline derivatives.
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